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Compound of Interest

Compound Name: EB-42486

Cat. No.: B15604318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro characteristics of

EB-42486, a potent and selective inhibitor of the G2019S mutant of Leucine-Rich Repeat

Kinase 2 (LRRK2). The G2019S mutation in LRRK2 is a significant genetic risk factor for

Parkinson's disease, and inhibitors targeting this kinase are of high therapeutic interest. This

document summarizes key quantitative data, details relevant experimental protocols, and

visualizes the underlying biological pathways and experimental workflows.

Data Presentation
The following tables summarize the in vitro and in cellulo potency and selectivity of EB-42486
and a structurally related G2019S-selective LRRK2 inhibitor, EB-42168.
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Compound Target Assay Type IC50 (nM)

EB-42486 LRRK2 (Wild-Type) In Vitro 6.6[1][2]

EB-42486 LRRK2 (G2019S) In Vitro < 0.2[1][2]

EB-42486
pS935-LRRK2 (Wild-

Type)
In Cellulo 1060[1][2]

EB-42486
pS935-LRRK2

(G2019S)
In Cellulo 3.1[1][2]

EB-42168
pS935-LRRK2 (Wild-

Type)
In Cellulo > 5000[1]

EB-42168
pS935-LRRK2

(G2019S)
In Cellulo 54[1]

EB-42168
pS935-LRRK2

(G2019S)
FRET-based 1.1[3]

Table 1: Potency and Selectivity of EB-42486 and EB-42168 against Wild-Type and G2019S

LRRK2.

Compound Cellular Model Effect

EB-42168
Lymphoblastoid cells from PD

patients (G2019S)

Restored mitochondrial DNA

damage to control levels[1][4]

Table 2: Cellular Activity of the G2019S-Selective LRRK2 Inhibitor EB-42168.

Experimental Protocols
This section details the methodologies for key in vitro experiments relevant to the

characterization of EB-42486.

LRRK2 Kinase Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the in vitro potency of inhibitors against

LRRK2.
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Reagents and Materials:

Recombinant human LRRK2 (Wild-Type and G2019S mutant)

LRRKtide (a synthetic peptide substrate)

ATP

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

Test compound (EB-42486) serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well assay plates

Procedure:

Add 1 µL of serially diluted EB-42486 or DMSO (vehicle control) to the wells of a 384-well

plate.

Add 2 µL of LRRK2 enzyme (WT or G2019S) diluted in kinase buffer.

Initiate the kinase reaction by adding 2 µL of a mixture of LRRKtide substrate and ATP in

kinase buffer.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's instructions. Luminescence is proportional to

kinase activity.

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic

equation.

Cellular LRRK2 Autophosphorylation Inhibition Assay
(Western Blot)
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This protocol is used to determine the potency of EB-42486 in a cellular context by measuring

the inhibition of LRRK2 autophosphorylation at Serine 935 (pS935).

Reagents and Materials:

Cell lines overexpressing Wild-Type LRRK2 or G2019S LRRK2 (e.g., HEK293T)

Cell culture medium and supplements

Test compound (EB-42486)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-

GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Western blotting equipment and reagents

Procedure:

Plate cells and allow them to adhere overnight.

Treat cells with a range of concentrations of EB-42486 or DMSO for a specified time (e.g.,

2 hours).

Wash cells with ice-cold PBS and lyse them.

Determine protein concentration using a BCA assay.

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Visualize bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize the pS935-LRRK2 signal to the total LRRK2

signal.

Calculate IC50 values from the dose-response curve.

Mitochondrial DNA (mtDNA) Damage Assay
This protocol, based on the "Mito DNADX assay," quantifies mtDNA damage in cells.[5]

Reagents and Materials:

Patient-derived cells (e.g., lymphoblastoid cell lines) with and without the G2019S

mutation

Test compound (e.g., EB-42168 as a reference)

DNA extraction kit

Quantitative PCR (qPCR) machine and reagents

Primers for a long mitochondrial gene fragment and a short mitochondrial gene fragment

Procedure:

Treat cells with the test compound or vehicle for a specified duration.

Extract total DNA from the cells.

Perform qPCR using primers for both a long (~10 kb) and a short (~100 bp) fragment of

the mitochondrial genome. The principle is that DNA damage will inhibit the amplification

of the long fragment more than the short fragment.

Calculate the relative amplification of the long fragment compared to the short fragment. A

decrease in this ratio indicates an increase in mtDNA damage.

Compare the extent of mtDNA damage in treated versus untreated cells.
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Kinome Selectivity Profiling (KINOMEscan™)
To assess the selectivity of EB-42486, a broad kinase screening assay such as

KINOMEscan™ (Eurofins DiscoverX) is typically employed. This provides data on the

inhibitor's binding to a large panel of human kinases.

Principle:

The assay is a competition-based binding assay. An immobilized ligand that binds to the

active site of a kinase is used. The test compound is incubated with the kinase, and its

ability to prevent the kinase from binding to the immobilized ligand is measured.

General Workflow:

A DNA-tagged kinase is incubated with the test compound (EB-42486).

The mixture is applied to a solid support containing the immobilized active-site directed

ligand.

The amount of kinase that binds to the solid support is quantified using qPCR of the DNA

tag.

A lower amount of bound kinase indicates stronger binding of the test compound.

Results are typically reported as the percentage of kinase remaining bound in the

presence of the inhibitor compared to a DMSO control.

Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro study of

EB-42486.
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LRRK2 G2019S Signaling Pathway and Point of Intervention for EB-42486.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15604318?utm_src=pdf-body-img
https://www.benchchem.com/product/b15604318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture
(WT or G2019S LRRK2)

Treatment with
EB-42486 Cell Lysis Protein

Quantification SDS-PAGE Protein Transfer
(PVDF membrane) Blocking

Primary Antibody
Incubation

(anti-pS935/total LRRK2)

Secondary Antibody
Incubation (HRP)

Chemiluminescent
Detection

Data Analysis
(IC50 determination)

Click to download full resolution via product page

Experimental Workflow for Cellular LRRK2 Autophosphorylation Inhibition Assay.
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Logical Relationship in a KINOMEscan™ Selectivity Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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